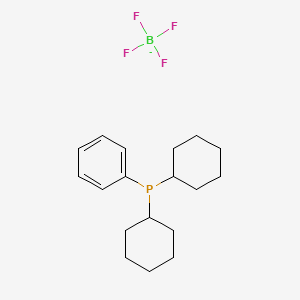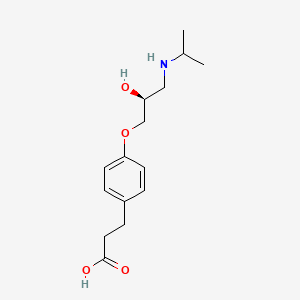
(S)-Esmolol Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Esmolol Acid is a metabolite of Esmolol, a cardioselective beta-1 adrenergic receptor blocker. Esmolol is commonly used in clinical settings for its rapid onset and short duration of action, making it ideal for acute control of heart rate and blood pressure. This compound is formed through the hydrolysis of Esmolol and retains some of the pharmacological properties of its parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Esmolol Acid typically involves the hydrolysis of Esmolol. This process can be carried out under acidic or basic conditions. The reaction involves breaking the ester bond in Esmolol to form this compound and methanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The hydrolysis reaction is optimized for temperature, pH, and reaction time to maximize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Esmolol Acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-Esmolol Acid has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Esmolol and its metabolites.
Biology: It helps in studying the metabolic pathways of beta-blockers and their effects on biological systems.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of Esmolol, aiding in the development of new beta-blockers.
Industry: It is used in the pharmaceutical industry for quality control and formulation development of Esmolol-based medications.
Mecanismo De Acción
(S)-Esmolol Acid exerts its effects by interacting with beta-1 adrenergic receptors, similar to its parent compound, Esmolol. It inhibits the action of catecholamines (like adrenaline and noradrenaline) on these receptors, leading to a decrease in heart rate and blood pressure. The molecular pathway involves the inhibition of cyclic AMP (cAMP) production, which reduces the intracellular calcium levels, ultimately leading to decreased cardiac contractility and heart rate.
Comparación Con Compuestos Similares
Propranolol Acid: A metabolite of Propranolol, another beta-blocker.
Metoprolol Acid: A metabolite of Metoprolol, used for similar clinical indications.
Atenolol Acid: A metabolite of Atenolol, another cardioselective beta-blocker.
Comparison: (S)-Esmolol Acid is unique due to its rapid onset and short duration of action, which is a characteristic inherited from its parent compound, Esmolol. This makes it particularly useful in acute clinical settings where quick and reversible control of heart rate and blood pressure is required. Other beta-blocker metabolites, like Propranolol Acid and Metoprolol Acid, have longer durations of action and are used for chronic management of cardiovascular conditions.
Propiedades
Fórmula molecular |
C15H23NO4 |
|---|---|
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m0/s1 |
Clave InChI |
ILSCWPMGTDPATI-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


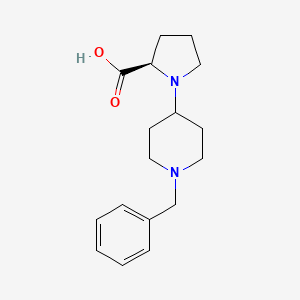
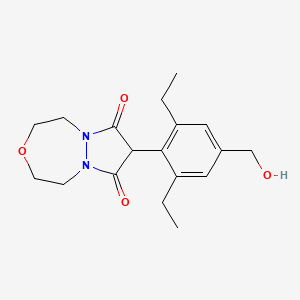
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)
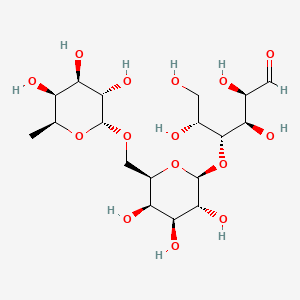


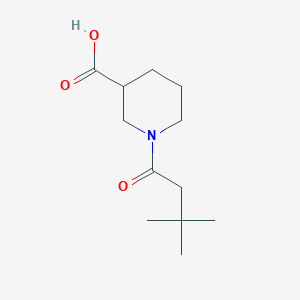
![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)

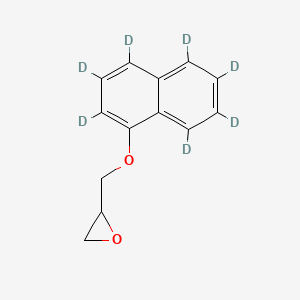
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
